molecular formula C15H16N2O3S B2464571 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate CAS No. 1794854-36-6

2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate

Cat. No.: B2464571
CAS No.: 1794854-36-6
M. Wt: 304.36
InChI Key: XYRBNYBOHMIXAW-UHFFFAOYSA-N
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Description

2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which can affect nerve signal transmission. Additionally, they may interact with various enzymes and receptors, leading to their diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate is unique due to its specific structure, which combines a thiophene ring with a dimethylamino group and a carboxylate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-[4-(dimethylamino)anilino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-17(2)13-5-3-12(4-6-13)16-14(18)9-20-15(19)11-7-8-21-10-11/h3-8,10H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRBNYBOHMIXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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